Spectroscopic Characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine: A Technical Guide
Spectroscopic Characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to confirm the structure and purity of this novel compound. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.
Introduction
Adamantan-1-yl-(2-methoxy-benzyl)-amine is a molecule of significant interest, combining the rigid, lipophilic adamantane cage with the versatile 2-methoxybenzylamine moiety. The adamantane group is a well-known pharmacophore that can enhance the metabolic stability and receptor binding of drug candidates.[1][2] The 2-methoxybenzylamine portion offers sites for further functionalization and can influence the molecule's electronic and conformational properties. Accurate and unambiguous structural elucidation is paramount for any further investigation or application of this compound. This guide provides the foundational spectroscopic data and interpretation necessary for such work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.85-6.95 | m | 2H | Ar-H |
| ~3.85 | s | 3H | O-CH₃ |
| ~3.70 | s | 2H | N-CH₂-Ar |
| ~2.10 | br s | 3H | Adamantyl-CH |
| ~1.70 | br s | 6H | Adamantyl-CH₂ |
| ~1.60 | br s | 6H | Adamantyl-CH₂ |
| ~1.50 | br s | 1H | N-H |
The predicted ¹H NMR spectrum reveals several key features. The aromatic protons of the 2-methoxybenzyl group are expected to appear in the downfield region (δ 6.85-7.30 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group protons (O-CH₃) will present as a sharp singlet around 3.85 ppm.[3] The benzylic protons (N-CH₂-Ar) are also expected to be a singlet, shifted slightly upfield compared to the methoxy group.
The adamantyl protons exhibit a characteristic pattern of broad singlets due to the high symmetry of the cage and the resulting small differences in chemical shifts and complex coupling patterns that are often not resolved.[4] The three distinct signals correspond to the methine (CH) and the two sets of non-equivalent methylene (CH₂) protons of the adamantane core. The N-H proton is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
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Sample Preparation: Dissolve approximately 5-10 mg of Adamantan-1-yl-(2-methoxy-benzyl)-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
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Relaxation delay: 1-2 seconds.
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Pulse width: 90°.
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Spectral width: 0-12 ppm.
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-
Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal.
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | Ar-C (C-OCH₃) |
| ~130.0 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~120.5 | Ar-CH |
| ~110.0 | Ar-CH |
| ~55.2 | O-CH₃ |
| ~52.0 | Adamantyl-C (quaternary, C-N) |
| ~49.0 | N-CH₂-Ar |
| ~42.0 | Adamantyl-CH₂ |
| ~36.5 | Adamantyl-CH |
| ~29.5 | Adamantyl-CH₂ |
The predicted ¹³C NMR spectrum shows distinct signals for each carbon environment. The aromatic carbons are found in the downfield region (δ 110-158 ppm). The carbon attached to the electron-donating methoxy group (C-OCH₃) is the most deshielded aromatic carbon.[5] The quaternary carbon of the adamantyl group attached to the nitrogen (Adamantyl-C-N) is expected around 52.0 ppm. The benzylic carbon (N-CH₂-Ar) and the methoxy carbon (O-CH₃) will appear in the mid-field region. The carbons of the adamantane cage will appear in the upfield region (δ 29-42 ppm), with their chemical shifts influenced by their position relative to the nitrogen substituent.[6][7]
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
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Instrument Setup: The spectrum is acquired on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled.
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Number of scans: 512-1024 (or more, depending on the concentration).
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Relaxation delay: 2-5 seconds (longer delay for quaternary carbons).
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Pulse width: 30-45°.
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Spectral width: 0-220 ppm.
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-
Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (secondary amine) |
| 3060-3010 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic, adamantyl) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-N stretch |
The IR spectrum provides a clear fingerprint of the functional groups present in Adamantan-1-yl-(2-methoxy-benzyl)-amine. The characteristic N-H stretch of a secondary amine is expected as a sharp to medium peak around 3350 cm⁻¹.[8][9] The strong absorptions in the 2850-2950 cm⁻¹ region are indicative of the numerous C-H bonds in the adamantyl group.[10][11] The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations around 1600 and 1490 cm⁻¹. The strong absorption around 1240 cm⁻¹ is a key indicator of the aryl ether C-O bond of the methoxy group.
-
Sample Preparation:
-
Thin Film (for oils): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
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ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is often the most convenient method.
-
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded.
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Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 271 | High | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - C₁₀H₁₅]⁺ (Loss of adamantyl radical) |
| 135 | High | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 121 | Very High | [C₈H₉O]⁺ (2-methoxybenzyl cation, tropylium ion) |
Upon electron ionization, the molecular ion peak [M]⁺ is expected at m/z 271, corresponding to the molecular weight of the compound.[12] The fragmentation pattern is dictated by the stability of the resulting fragments. A prominent fragmentation pathway is the cleavage of the C-N bond between the adamantyl group and the nitrogen, leading to the formation of the stable adamantyl cation at m/z 135. Another significant fragmentation is the cleavage of the benzylic C-N bond, which, after rearrangement, can form the very stable 2-methoxy-tropylium ion at m/z 121.[13] The peak at m/z 150 represents the loss of the adamantyl radical from the molecular ion.
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Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) column.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more suitable.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
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Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Visualizing the Workflow
Caption: Workflow for the spectroscopic characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine. Each technique offers unique and complementary information, and when used in concert, they allow for an unambiguous confirmation of the molecule's identity and purity. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound and related structures, ensuring a high degree of scientific rigor and confidence in their findings.
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